molecular formula C10H15N3O3 B2634340 methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans CAS No. 1820579-39-2

methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans

Cat. No.: B2634340
CAS No.: 1820579-39-2
M. Wt: 225.248
InChI Key: BGODSZVUMNXWHB-RKDXNWHRSA-N
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Description

Methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans is a synthetic organic compound that features a triazole ring, a cyclohexyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans typically involves a multi-step process. One common method starts with the preparation of the cyclohexyl derivative, followed by the formation of the triazole ring through a cycloaddition reaction. The final step involves esterification to introduce the methyl carboxylate group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactors and automated systems can enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

Scientific Research Applications

Methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors or modulators of specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The hydroxyl and ester groups may also play roles in its binding affinity and specificity. Pathways involved include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and cyclohexyl-containing molecules. Examples are:

  • 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid
  • Methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, cis

Uniqueness

What sets methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans apart is its specific trans configuration, which can influence its chemical reactivity and biological activity. This unique spatial arrangement can result in different interactions with molecular targets compared to its cis isomer or other similar compounds.

Properties

IUPAC Name

methyl 1-[(1R,2R)-2-hydroxycyclohexyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-16-10(15)7-6-13(12-11-7)8-4-2-3-5-9(8)14/h6,8-9,14H,2-5H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGODSZVUMNXWHB-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)C2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CN(N=N1)[C@@H]2CCCC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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